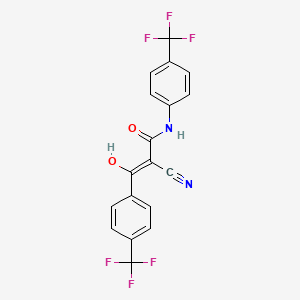
Isopropyl-d6 Nitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a fruity odor and is primarily used as a solvent, intermediate, and reagent in organic synthesis. The compound has a molecular formula of C4HD6N and a molecular weight of 75.14 .
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Isopropyl-d6 Nitrile can be synthesized by heating a halogenoalkane under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be made by dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods:
- The industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product. This can be achieved through various methods, including the use of deuterated halogenoalkanes or deuterated amides.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent for converting nitriles to amines.
Substitution: Reagents like Grignard reagents can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and other functionalized compounds.
Aplicaciones Científicas De Investigación
Isopropyl-d6 Nitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Utilized in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Applied in the production of various chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of Isopropyl-d6 Nitrile involves its interaction with molecular targets and pathways. The nitrile group is known to participate in various chemical reactions, including nucleophilic addition and substitution reactions. These interactions can lead to the formation of new compounds with different properties and functions .
Comparación Con Compuestos Similares
Isopropyl-d6 Nitrile can be compared with other similar compounds, such as:
Isopropyl Nitrile: The non-deuterated form, which has similar chemical properties but lacks the deuterium atoms.
Ethyl-d5 Nitrile: Another deuterated nitrile with a different alkyl group.
Propionitrile: A nitrile with a similar structure but different alkyl group.
Uniqueness:
Propiedades
Número CAS |
174736-88-0 |
|---|---|
Fórmula molecular |
C4H7N |
Peso molecular |
75.144 |
Nombre IUPAC |
3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3 |
Clave InChI |
LRDFRRGEGBBSRN-WFGJKAKNSA-N |
SMILES |
CC(C)C#N |
Sinónimos |
Isobutyronitrile-d6; 1-Cyano-1-methylethane-d6; 2-Cyanopropane-d6; 2-Methylpropanenitrile-d6; 2-Methylpropionitrile-d6; Dimethylacetonitrile-d6; Isobutanenitrile-d6; Isopropyl cyanide-d6; Isopropyl nitrile-d6; NSC 60536-d6; α-Methylpropanenitrile-d6; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












